molecular formula C10H6BrNO2 B592057 7-Bromoquinoline-2-carboxylic acid CAS No. 1057217-63-6

7-Bromoquinoline-2-carboxylic acid

Cat. No.: B592057
CAS No.: 1057217-63-6
M. Wt: 252.067
InChI Key: PLRDUYBIGUGOKD-UHFFFAOYSA-N
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Description

7-Bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.067. The purity is usually 95%.
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Scientific Research Applications

  • Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound shows greater efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it useful in vivo, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).

  • Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) investigated the use of substituted quinolines, including bromoquinoline derivatives, as fluorescent brightening agents. These compounds show potential in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).

  • Antimicrobial Activity : Bhatt and Agrawal (2010) focused on synthesizing 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods. These compounds demonstrated significant in vitro antimicrobial activity against various microorganisms, highlighting their potential in medical applications (Bhatt & Agrawal, 2010).

  • SPECT Tracer for NMDA Receptor Studies : Dumont and Slegers (1996) synthesized [77Br] 5,7-dibromo-4-oxo,1,4-dihydroquinoline-2-carboxylic acid for potential use as a tracer in SPECT studies of the N-methyl-D-aspartate receptor in the human brain (Dumont & Slegers, 1996).

  • Derivatization Reagent for Biological Carboxylic Acids : A novel bromoquinolinium reagent, developed by Mochizuki et al. (2013), was synthesized for analyzing carboxylic acids in biological samples. This reagent, due to its bromine atom, facilitates easy identification of carboxylic acids in mass spectrometry, underscoring its utility in analytical chemistry (Mochizuki et al., 2013).

Properties

IUPAC Name

7-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDUYBIGUGOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652867
Record name 7-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057217-63-6
Record name 7-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1057217-63-6
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